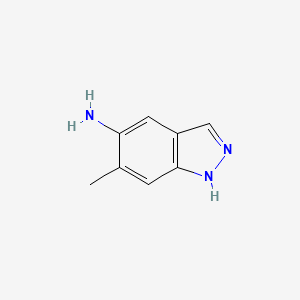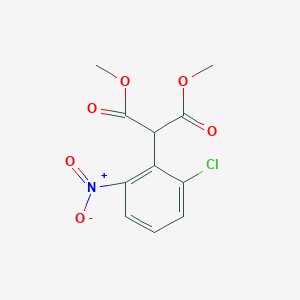
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6 and a molecular weight of 287.66 g/mol . This compound is characterized by the presence of a malonate ester group, a nitro group, and a chloro-substituted aromatic ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(2-chloro-6-aminophenyl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-(2-chloro-6-nitrophenyl)malonic acid.
Applications De Recherche Scientifique
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is utilized in several scientific research fields, including:
Chemistry: As a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Dimethyl 2-(2-chloro-6-nitrophenyl)malonate exerts its effects depends on the specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(2-bromo-6-nitrophenyl)malonate: Similar structure with a bromo group instead of a chloro group.
Dimethyl 2-(2-fluoro-6-nitrophenyl)malonate: Similar structure with a fluoro group instead of a chloro group.
Dimethyl 2-(2-iodo-6-nitrophenyl)malonate: Similar structure with an iodo group instead of a chloro group.
Uniqueness
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of both a nitro group and a chloro-substituted aromatic ring allows for diverse chemical transformations and applications .
Propriétés
IUPAC Name |
dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPPPPYURNJHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363200 |
Source


|
| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147124-36-5 |
Source


|
| Record name | Propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)
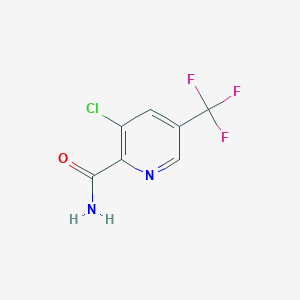
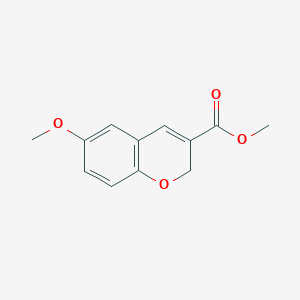
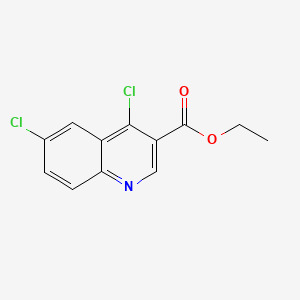
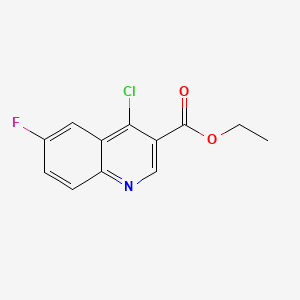
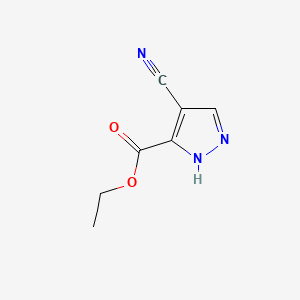
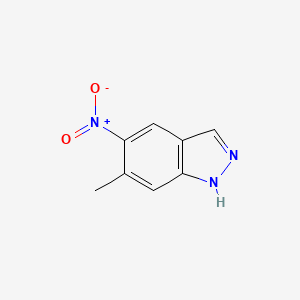


![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)
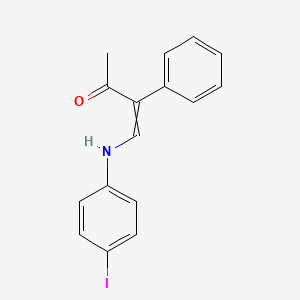
![3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)
